tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with a phenyl group under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-formylpiperidine-1-carboxylate
Comparison: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate is unique due to the presence of both an amino group and a phenyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-Butyl 3-aminopiperidine-1-carboxylate lacks the phenyl group, which may result in different reactivity and biological activity .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12,17H2,1-3H3 |
InChI Key |
DYKIUJSMWUAVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.